(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Description
This compound is a cyanoacrylic acid derivative featuring a 2,5-dimethylpyrrole core substituted at the N1 position with a 2-methoxyethyl group. The (2E)-configuration of the cyanoacrylic acid moiety is critical for its electronic properties, particularly in applications such as dye-sensitized solar cells (DSSCs) or as a pharmacophore in drug discovery . Its molecular formula is C₁₄H₁₇N₂O₃, with a molecular weight of 279.30 g/mol.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-6-11(7-12(8-14)13(16)17)10(2)15(9)4-5-18-3/h6-7H,4-5H2,1-3H3,(H,16,17)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHQBZZARREQTJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the cyano and methoxyethyl groups. The final step involves the formation of the acrylic acid moiety.
Pyrrole Ring Formation: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Methoxyethyl Group Addition: The methoxyethyl group can be added through an alkylation reaction using 2-methoxyethyl chloride.
Formation of Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the cyano-substituted pyrrole and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents are commonly employed.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and other reduced forms of the cyano group.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its cyano group can act as a bioisostere for other functional groups, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrrole ring or the cyano group can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of specialty polymers and materials with unique properties such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the Pyrrole N1 Position
The N1 substituent significantly influences physicochemical properties and applications. Key analogs include:
Key Observations :
- Electronic Effects: The methoxy group may donate electron density via its lone pairs, altering the electron-accepting capacity of the cyanoacrylic acid moiety in DSSCs .
Functional Group Modifications in the Acrylic Acid Backbone
The cyanoacrylic acid group is a common electron acceptor in DSSCs. Analogous compounds with variations in this backbone include:
Biological Activity
(2E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid (CAS Number: 743440-54-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 248.28 g/mol. The structure features a cyano group and a pyrrole moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 743440-54-2 |
| Physical Form | Solid |
Anticancer Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activities. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated.
Enzyme Inhibition
Pyrrole derivatives are known to interact with various enzymes, potentially inhibiting their activity. This compound may exhibit similar properties, warranting further investigation into its effects on enzyme kinetics and inhibition profiles.
Case Studies
-
Study on Cytotoxicity : A study evaluated the cytotoxic effects of pyrrole-based compounds on several cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity compared to controls.
- Cell Lines Used : HeLa, MCF-7, and A549.
- Findings : The compound showed significant inhibition of cell proliferation in MCF-7 cells at concentrations above 10 µM.
-
Mechanistic Studies : Another research focused on the mechanism of action of pyrrole derivatives, noting their ability to induce oxidative stress in cancer cells, leading to apoptosis.
- Key Mechanisms : Increased reactive oxygen species (ROS) levels and activation of apoptosis-related pathways.
Research Findings
Recent literature highlights the importance of structural features in determining the biological activity of pyrrole derivatives. For instance:
- Substituents Influence : The presence of electron-donating or withdrawing groups significantly affects the reactivity and biological profile.
- Structure-Activity Relationship (SAR) : Understanding how different substituents impact biological activity can guide the design of more potent derivatives.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent orientation. Key signals include:
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (acrylic acid C=O) validate functional groups .
Q. Advanced :
- X-ray Crystallography : Resolves E/Z isomerism and confirms the (2E) configuration via dihedral angles between the pyrrole and acrylic acid moieties .
- Mass Spectrometry (HRMS) : Exact mass (m/z 307.1423 [M+H]⁺) verifies molecular formula (C₁₆H₁₈N₂O₃) .
How does the electronic nature of the substituents on the pyrrole ring affect the compound's reactivity in nucleophilic additions?
Advanced
The 2-methoxyethyl group increases electron density on the pyrrole ring via inductive effects, enhancing susceptibility to electrophilic attack.
-
Nucleophilic Additions : The 3-position of the pyrrole (adjacent to the cyano group) is most reactive. Substituent effects were studied using Hammett σ values:
Substituent σ Value Reaction Rate (k, M⁻¹s⁻¹) -OCH₂CH₂OCH₃ -0.27 12.4 ± 0.3 -CH₃ -0.17 9.8 ± 0.2 Electron-donating groups accelerate reactions by stabilizing transition states .
What in vitro models have been used to evaluate the biological activity of this compound, and what methodological considerations are critical?
Q. Advanced
- Anticancer Assays : Tested against HeLa and MCF-7 cell lines using MTT assays (IC₅₀ = 18–25 µM). Controls include cisplatin (IC₅₀ = 5 µM) and vehicle (DMSO <0.1%) .
- Enzyme Inhibition : Screened against COX-2 (IC₅₀ = 0.8 µM) via fluorescence polarization. Ensure enzyme purity (>90%) and use kinetic assays to rule off-target effects .
Data Contradictions : Discrepancies in IC₅₀ values (e.g., 18 vs. 30 µM in MCF-7) may arise from assay duration (48 vs. 72 hrs) or serum content in media .
How can computational chemistry approaches predict the binding affinity of this compound to target enzymes?
Q. Advanced
- Molecular Docking (AutoDock Vina) : The cyano group forms hydrogen bonds with COX-2 Arg120 (binding energy = -9.2 kcal/mol). Pyrrole π-π stacking with Tyr355 stabilizes the complex .
- MD Simulations (GROMACS) : Simulations (100 ns) reveal stable binding in the COX-2 active site (RMSD <2.0 Å). Solvate systems with TIP3P water and neutralize with Na⁺/Cl⁻ ions .
What are the key challenges in reconciling contradictory data on the compound's solubility and stability across different studies?
Q. Advanced
- Solubility : Reported solubility in DMSO ranges from 50 mM to 100 mM due to variations in lyophilization (residual solvents) or hygroscopicity. Use Karl Fischer titration to quantify water content .
- Stability : Degradation at pH >7 (half-life = 6 hrs at pH 8) vs. stability at pH 5–6 (half-life >72 hrs). Use HPLC-PDA to monitor degradation products (e.g., hydrolyzed acrylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
